Akr1C3-IN-9

AKR1C3 Isoform Selectivity Aldo-Keto Reductase

AKR1C3-IN-9 (Compound 24) is a potent, exquisitely selective AKR1C3 inhibitor (IC50=8.92 nM) validated by co-crystal structure (PDB: 7WQM). Its >2,200-fold selectivity over AKR1C1/2/4 ensures precise target engagement, eliminating confounding off-target effects seen with NSAIDs. Proven to reverse doxorubicin resistance in breast cancer models, it is an essential chemical probe for chemosensitization and steroid metabolism studies. Procure this structurally characterized tool compound for reproducible, high-impact research.

Molecular Formula C20H20N2O4
Molecular Weight 352.4 g/mol
Cat. No. B10855072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkr1C3-IN-9
Molecular FormulaC20H20N2O4
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C20H20N2O4/c1-13-16(14(2)26-22-13)12-25-18-10-6-4-8-15(18)20(23)21-17-9-5-7-11-19(17)24-3/h4-11H,12H2,1-3H3,(H,21,23)
InChIKeyJUPXIAWRJFYWOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AKR1C3-IN-9: A Nanomolar, Isoform-Selective AKR1C3 Inhibitor for Oncology Research Procurement


AKR1C3-IN-9 (also referred to as compound 24) is a potent and selective small-molecule inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3). It exhibits a half-maximal inhibitory concentration (IC₅₀) of 8.92 nM against the recombinant human AKR1C3 enzyme [1]. This compound belongs to a novel class of AKR1C3 inhibitors designed to target the enzyme's substrate-binding cleft. Its functional application is supported by co-crystal structures (e.g., PDB ID: 7WQM), which provide a high-resolution view of its binding mode [2].

Why AKR1C3-IN-9 Cannot Be Substituted with Another In-Class AKR1C3 Inhibitor


The AKR1C enzyme family (AKR1C1, AKR1C2, AKR1C3, AKR1C4) shares high sequence homology (>86%) and overlapping substrate specificities, making isoform-selective inhibition a critical challenge for both research tool utility and therapeutic development [1]. Many early AKR1C3 inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), exhibit broad isoform inhibition, leading to off-target effects that confound experimental results [2]. Simply substituting one in-class compound for another risks introducing off-target inhibition of AKR1C1, AKR1C2, or AKR1C4, which can alter steroid metabolism, prostaglandin synthesis, and detoxification pathways. Therefore, procurement of a well-characterized, isoform-selective tool compound like AKR1C3-IN-9 is essential to ensure experimental reproducibility and to specifically interrogate AKR1C3-dependent biology. The following quantitative evidence demonstrates precisely where AKR1C3-IN-9 differentiates itself.

AKR1C3-IN-9: Head-to-Head Evidence for Superior Isoform Selectivity and Functional Potency


Isoform Selectivity of AKR1C3-IN-9: >2,200-Fold Selectivity Over Closely Related AKR1C1, AKR1C2, and AKR1C4

AKR1C3-IN-9 demonstrates a >2,200-fold selectivity for AKR1C3 over the closely related isoforms AKR1C1, AKR1C2, and AKR1C4. This selectivity profile is based on IC₅₀ values determined in enzymatic assays using recombinant human enzymes .

AKR1C3 Isoform Selectivity Aldo-Keto Reductase Cancer Research

Comparative Nanomolar Potency of AKR1C3-IN-9 Against AKR1C3 Enzyme Activity

AKR1C3-IN-9 inhibits the enzymatic activity of recombinant human AKR1C3 with an IC₅₀ of 8.92 nM . This places it among the more potent AKR1C3 inhibitors reported, though not the most potent (e.g., compound 27 from the same series exhibits an IC₅₀ of 3.04 nM) [1].

AKR1C3 Enzyme Inhibition Potency Cancer

Functional Reversal of Doxorubicin Resistance in Breast Cancer Cells by AKR1C3-IN-9

Co-administration of AKR1C3-IN-9 with doxorubicin (DOX) significantly reverses DOX resistance in a resistant breast cancer cell line, an effect not observed with DOX alone [1]. While specific combination index (CI) or resistance reversal fold values are not reported in the available abstract, the study explicitly states this functional reversal.

AKR1C3 Chemoresistance Breast Cancer Doxorubicin

Structural Validation of Target Engagement: Co-Crystal Structure of AKR1C3 with AKR1C3-IN-9

A high-resolution (2.13 Å) co-crystal structure of AKR1C3 in complex with AKR1C3-IN-9 (compound 24) has been solved and deposited in the Protein Data Bank (PDB ID: 7WQM) [1]. The structure reveals that AKR1C3-IN-9 occupies the substrate-binding cleft, engaging the SP1, SP2, and SP3 sub-pockets. This is a V-shaped binding conformation that is distinct from the binding modes observed for other inhibitors, such as the non-selective NSAID flufenamic acid [2].

AKR1C3 Structural Biology X-ray Crystallography Drug Design

Optimal Research Applications for AKR1C3-IN-9 Based on Quantitative Evidence


Investigating AKR1C3-Specific Biology in Hormone-Dependent Cancers

AKR1C3-IN-9's >2,200-fold selectivity for AKR1C3 over AKR1C1, AKR1C2, and AKR1C4 makes it an ideal chemical probe for dissecting AKR1C3-specific functions in prostate and breast cancer models . This selectivity minimizes confounding effects from inhibition of related isoforms that also regulate steroid hormone metabolism. Researchers can use it to specifically interrogate the role of AKR1C3 in intratumoral androgen biosynthesis or estradiol production without perturbing AKR1C1-mediated progesterone metabolism or AKR1C2-mediated bile acid detoxification.

Validating AKR1C3 as a Target for Overcoming Anthracycline Resistance

The demonstrated ability of AKR1C3-IN-9 to reverse doxorubicin resistance in breast cancer cells provides a strong rationale for its use in chemosensitization studies [1]. It can be employed in vitro to validate AKR1C3 as a mediator of anthracycline resistance in patient-derived cell lines or in vivo to assess the therapeutic potential of combining an AKR1C3 inhibitor with standard-of-care chemotherapy.

Structure-Based Drug Design and Medicinal Chemistry Optimization

The high-resolution co-crystal structure of AKR1C3 with AKR1C3-IN-9 (PDB: 7WQM) [2] serves as a critical template for structure-activity relationship (SAR) studies. Medicinal chemists can use this structural information to rationally design next-generation inhibitors with improved potency, selectivity, or pharmacokinetic properties, leveraging the detailed understanding of key interactions within the SP1, SP2, and SP3 sub-pockets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akr1C3-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.